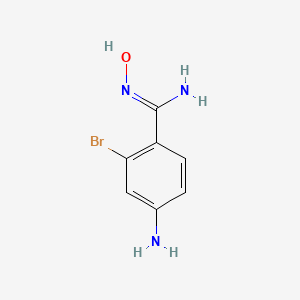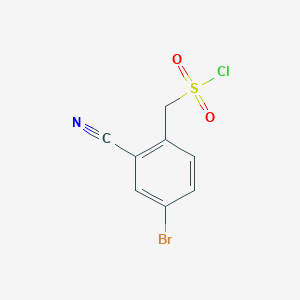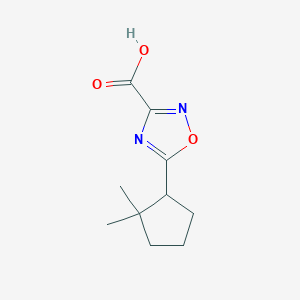![molecular formula C8H8BrN3O B13070483 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H8BrN3O It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination to form 5-bromofuran. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Pyrazole Intermediate: The brominated furan is then reacted with hydrazine hydrate to form the pyrazole intermediate. This step involves heating the reaction mixture under reflux conditions.
Methylation: The final step involves the methylation of the pyrazole intermediate using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in water.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways. The compound’s bromofuran moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a different position of the bromine atom on the furan ring.
1-[(5-Chlorofuran-3-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Methylfuran-3-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of the bromine atom at the 5-position of the furan ring, which imparts distinct chemical reactivity and potential biological activities. The combination of the bromofuran and pyrazole moieties makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8BrN3O |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
1-[(5-bromofuran-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-6(5-13-7)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11) |
Clave InChI |
DCCQEKDVKWZMGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1N)CC2=COC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B13070409.png)
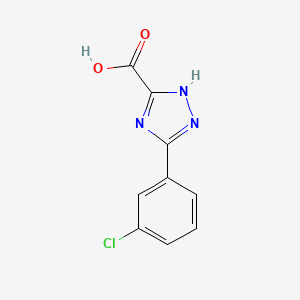

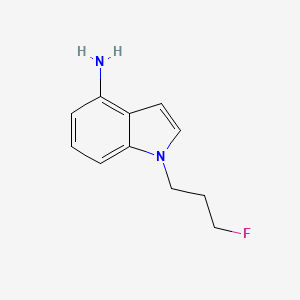
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
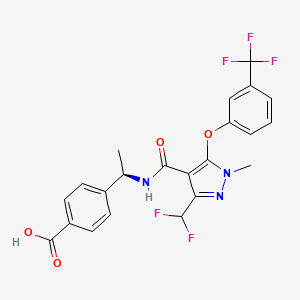
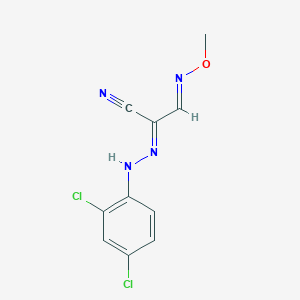
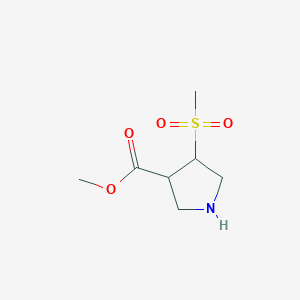
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
